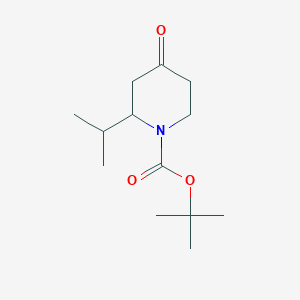

1-N-Boc-2-Isopropylpiperidin-4-one

CAS No.: 313950-41-3

Cat. No.: VC3359715

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313950-41-3 |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | tert-butyl 4-oxo-2-propan-2-ylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3 |

| Standard InChI Key | GEHRUAIXGSWYPC-UHFFFAOYSA-N |

| SMILES | CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C |

Introduction

1-N-Boc-2-Isopropylpiperidin-4-one, with the CAS number 313950-41-3, is a chemical compound that belongs to the piperidine class. It is specifically protected with a tert-butyloxycarbonyl (Boc) group at the nitrogen atom and features an isopropyl substituent at the 2-position of the piperidine ring. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Synthesis and Applications

The synthesis of 1-N-Boc-2-Isopropylpiperidin-4-one typically involves protecting the nitrogen atom of a piperidine derivative with a Boc group and then introducing the isopropyl and ketone functionalities through appropriate chemical transformations. This compound is useful in the synthesis of more complex molecules, especially those with potential biological activity.

While specific applications of 1-N-Boc-2-Isopropylpiperidin-4-one are not widely documented, compounds in the piperidine class are known for their diverse biological activities, including antiviral, antibacterial, and antitumor properties . The versatility of piperidine derivatives makes them valuable intermediates in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume